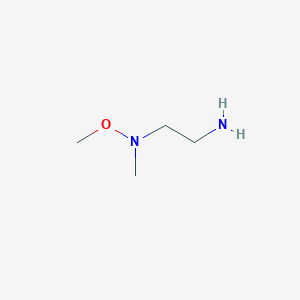
N-(3,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide, also known as DMAA, is a synthetic compound that has been used in scientific research for several years. DMAA has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers studying various aspects of human health and disease. In
科学研究应用
N-(3,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been used in scientific research to study a wide range of biological processes, including the regulation of blood pressure, the modulation of immune responses, and the effects of oxidative stress on cellular function. This compound has also been used as a tool to study the regulation of gene expression and the effects of various drugs on the body.
作用机制
The exact mechanism of action of N-(3,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide is not fully understood, but it is believed to act as a stimulant of the central nervous system. This compound has been found to increase the release of neurotransmitters such as dopamine and norepinephrine, leading to increased alertness and energy levels. This compound has also been found to have vasoconstrictive effects, which may contribute to its ability to increase blood pressure.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and respiratory rate. This compound has also been found to increase the release of glucose into the bloodstream, leading to increased energy levels. In addition, this compound has been found to increase the levels of certain hormones, such as cortisol and adrenaline.
实验室实验的优点和局限性
One of the main advantages of N-(3,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide in lab experiments is its ability to stimulate the central nervous system, making it a useful tool for studying various aspects of brain function. However, this compound has also been found to have a number of side effects, including increased heart rate and blood pressure, which may limit its use in certain types of experiments.
未来方向
There are a number of potential future directions for research on N-(3,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide. One area of interest is the development of new drugs that target the central nervous system, using this compound as a starting point. Another potential direction is the use of this compound as a tool for studying the regulation of gene expression and the effects of various drugs on the body. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
合成方法
N-(3,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide is synthesized through the reaction of 3,5-dimethylphenylacetic acid with 2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl chloride. The resulting compound is then purified using column chromatography. This synthesis method has been well-established in the scientific literature and has been used by researchers around the world.
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-9-14(2)11-15(10-13)21-19(23)12-22-8-7-16-17(20(22)24)5-4-6-18(16)25-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNJOHITEWYFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-(4-(difluoromethoxy)phenyl)-2-oxoethyl)-1-(difluoromethyl)-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2956452.png)


![2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2956456.png)





![7lambda6-Thia-1-azaspiro[4.4]nonane 7,7-dioxide;hydrochloride](/img/structure/B2956466.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2956467.png)


